molecular formula C24H14BrClN2O3 B11456396 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide

Cat. No.: B11456396
M. Wt: 493.7 g/mol
InChI Key: IFKHXQYGQFKHSV-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, a bromophenyl group, and a furan carboxamide moiety

Preparation Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the chlorophenyl and bromophenyl groups, and the formation of the furan carboxamide moiety. Common synthetic routes include:

    Formation of Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chlorophenyl and Bromophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate halogenated reagents.

    Formation of Furan Carboxamide Moiety: This step involves the reaction of furan-2-carboxylic acid with amines under dehydrating conditions to form the carboxamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where halogen atoms can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials, enabling the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    Benzoxazole Derivatives: These compounds share the benzoxazole ring structure and may exhibit similar biological activities.

    Chlorophenyl and Bromophenyl Compounds: Compounds containing chlorophenyl and bromophenyl groups may have comparable chemical reactivity and applications.

    Furan Carboxamide Compounds: These compounds feature the furan carboxamide moiety and may be used in similar synthetic and research applications.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C24H14BrClN2O3

Molecular Weight

493.7 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(4-bromophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H14BrClN2O3/c25-16-8-5-14(6-9-16)20-11-12-22(30-20)23(29)27-19-13-15(7-10-17(19)26)24-28-18-3-1-2-4-21(18)31-24/h1-13H,(H,27,29)

InChI Key

IFKHXQYGQFKHSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br

Origin of Product

United States

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